![molecular formula C17H22N4O B7359651 N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. CPI has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the body. The activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, one of the limitations of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of other diseases such as autoimmune disorders, metabolic disorders, and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in vivo to better understand its efficacy and safety profile.
Métodos De Síntesis
The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine in the presence of a coupling agent and a base. The resulting compound is then purified by column chromatography to obtain N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies.
Propiedades
IUPAC Name |
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(16-14-6-1-2-7-15(14)19-20-16)18-11-13-5-3-4-10-21(13)12-8-9-12/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFRVVTEWSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=NNC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

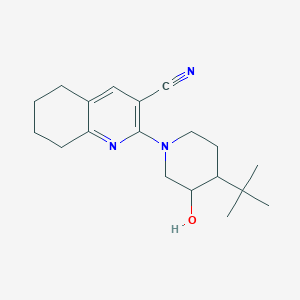
![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)
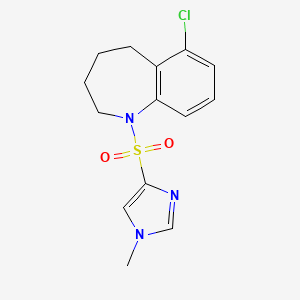
![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
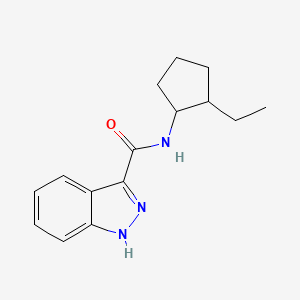
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)
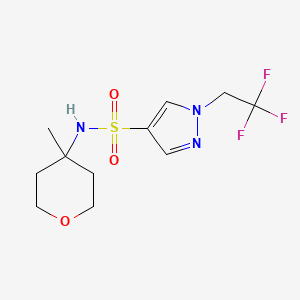
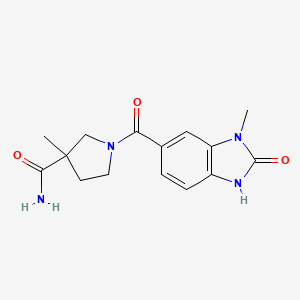
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)